molecular formula C20H18N2O3 B12163398 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone

Cat. No.: B12163398
M. Wt: 334.4 g/mol
InChI Key: CMWOPQXGYGTPRY-UHFFFAOYSA-N
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Description

    3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone: is a complex organic molecule that combines features of both isoquinoline and quinoline.

  • Its chemical formula is C20H16N2O3.
  • The compound’s systematic name reflects its fused ring system and substituents.
  • It is a synthetic compound, and its biological activity has drawn interest in various fields.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying reactivity and ring systems.

      Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).

      Medicine: No direct medical applications yet, but its derivatives may inspire drug development.

      Industry: Limited industrial applications due to its synthetic nature.

  • Mechanism of Action

    • The exact mechanism remains speculative, but potential targets include enzymes involved in redox processes.
    • Further research is needed to elucidate its biological effects fully.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C20H18N2O3

    Molecular Weight

    334.4 g/mol

    IUPAC Name

    3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one

    InChI

    InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)

    InChI Key

    CMWOPQXGYGTPRY-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3

    Origin of Product

    United States

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